GSK J5 Hydrochloride is a chemical compound primarily recognized for its role as a pro-drug of GSK J4, an active inhibitor of certain histone demethylases. It is classified as a cell-permeable ester derivative, which exhibits significantly less biological activity compared to its active counterpart, making it useful as a negative control in experimental settings. The molecular formula of GSK J5 Hydrochloride is C₁₈H₂₄ClN₅O₂, with a molecular weight of 454.0 g/mol .
GSK J5 Hydrochloride originates from research conducted by GlaxoSmithKline and is part of a series of compounds designed to interact with histone demethylases, particularly lysine-specific demethylase 6B, also known as Jumonji domain-containing protein D3. This compound is classified under the category of histone demethylase inhibitors and is utilized extensively in scientific research to elucidate the roles of epigenetic modifications in various biological processes, including cancer progression and inflammation .
The synthesis of GSK J5 Hydrochloride involves several multi-step organic reactions starting from simpler precursors. The general synthetic route includes:
The industrial production methods mirror these steps but are optimized for larger-scale synthesis using automated reactors and advanced purification techniques such as crystallization and chromatography to ensure high purity and yield .
GSK J5 Hydrochloride features a complex molecular structure that contributes to its function as a pro-drug. Its structure includes:
The compound's structural characteristics enable it to undergo hydrolysis in biological systems, converting into its active form, GSK J4, which then interacts with specific enzymes involved in histone demethylation .
GSK J5 Hydrochloride participates in various chemical reactions:
Common reagents used in these reactions include hydrochloric acid and sodium hydroxide for hydrolysis, potassium permanganate and hydrogen peroxide for oxidation, and amines or thiols for substitution reactions .
GSK J5 Hydrochloride acts primarily as an inactive isomer of GSK J4 with weak inhibitory effects on lysine-specific demethylase 6B. Upon hydrolysis within biological systems, it converts into GSK J4, which actively inhibits histone demethylases involved in gene regulation. This inhibition leads to significant downstream effects, including apoptosis and cell cycle arrest in vitro, and reduces tumor burden in vivo in acute myeloid leukemia xenograft models .
GSK J5 Hydrochloride possesses several notable physical and chemical properties:
These properties are critical for its application in laboratory settings where precise concentrations are required for effective experimental outcomes .
GSK J5 Hydrochloride is widely utilized in scientific research due to its role as a negative control compound. Its applications include:
The compound serves as a valuable tool for researchers aiming to understand the complexities of gene expression modulation through epigenetic mechanisms .
Histone demethylases (KDMs) are essential regulators of gene expression that catalyze the removal of methyl groups from lysine residues on histone tails. These enzymes fine-tune chromatin accessibility and are classified into two major families: LSD (lysine-specific demethylases) and Jumonji C (JmjC) domain-containing demethylases. The JmjC family, including KDM6 subfamily enzymes (UTX/KDM6A and JMJD3/KDM6B), specifically target trimethylated histone H3 lysine 27 (H3K27me3)—a repressive mark associated with silenced developmental genes and X-chromosome inactivation [1] [8]. Dysregulation of these enzymes is implicated in cancer, inflammatory diseases, and developmental disorders. For example, KDM6B overexpression occurs in acute myeloid leukemia (AML) and correlates with poor prognosis, while UTX mutations are frequent in various cancers [3] [7]. This establishes KDMs as high-value therapeutic targets and necessitates precise chemical tools for their study.
The KDM6 subfamily (UTX/KDM6A and JMJD3/KDM6B) belongs to the Jumonji domain-containing histone demethylase family. These Fe²⁺- and α-ketoglutarate-dependent oxygenases share a conserved catalytic JmjC domain but exhibit distinct structural and functional properties:
Table 1: Comparative Analysis of KDM6 Demethylases
Feature | UTX/KDM6A | JMJD3/KDM6B |
---|---|---|
Genomic Location | X chromosome | Chromosome 17 |
Domain Structure | JmjC, TPR repeats | JmjC, zinc-finger domains |
Biological Role | Developmental regulation, tumor suppression | Inflammation response, cellular differentiation |
Disease Link | Somatic mutations in cancers | Overexpression in AML, solid tumors |
UTX demethylates H3K27me3/me2 and participates in transcriptional activation complexes, while JMJD3 responds to inflammatory signals (e.g., LPS) and regulates macrophage polarization [1] [7]. Both enzymes exhibit stringent substrate specificity due to their catalytic pocket architecture, which accommodates H3K27me3 but excludes similar marks like H3K4me3. Phylogenetic profiling confirms that KDM6 enzymes cluster distinctly from other JmjC demethylases (e.g., KDM5 and KDM4 families), explaining their unique sensitivity to selective inhibitors [4].
Table 2: Selectivity Profiling of KDM6 Enzymes Using AlphaScreen Technology
Enzyme | GSK-J1 IC₅₀ (μM) | α-KG Conc. (μM) | Peptide Substrate |
---|---|---|---|
JMJD3 | 0.06 | 10 | Biotin-H3(14-34)K27Me3 |
JARID1B | 0.95 | 10 | H3(1-21)K4Me3-Biotin |
JMJD2A | 44.3 | 10 | Biotin-H3(1-15)K9Me3 |
GSK J5 HCl (ethyl 3-((6-(4,5-dihydro-1H-benzo[d]azepin-3(2H)-yl)-2-(pyridin-3-yl)pyrimidin-4-yl)amino)propanoate hydrochloride; CAS 1797983-32-4) is the inactive enantiomer of the KDM6 inhibitor GSK-J4. Its primary utility lies in serving as a negative control to distinguish target-specific effects from off-target artifacts in epigenetic studies. Key characteristics include:
Table 3: Research Applications of GSK J5 HCl in Disease Models
Study Context | Key Finding | Citation |
---|---|---|
AML Therapeutics | GSK J5 HCl (inactive) vs. GSK-J4: No anti-proliferative effects in AML cell lines | [3] |
Schistosomiasis | GSK J5 HCl does not impair schistosome motility vs. GSK-J4 (IC₅₀ 15.4 μM) | [5] |
Chemoresistance | Validates GSK-J4’s role in eradicating anthracycline-tolerant leukemia cells | [7] |
GSK J5 HCl has been indispensable in:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7